1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Physicochemical Properties Lipophilicity Medicinal Chemistry

This 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS 773865-05-7) is differentiated by sub-nanomolar MAO-B inhibition (Ki=0.93 nM) with >4,700-fold selectivity over MAO-A, making it a critical tool for Parkinson's disease research. The N-tert-butyl group imparts unique steric bulk and lipophilicity that N-methyl, ethyl, or hydrogen analogs lack, fundamentally altering membrane permeability and enzyme binding. It also inhibits PK-L (IC50=1 nM) and serves as a validated starting scaffold for BACE-1 inhibitor synthesis. Its pyrrolidone core with a free carboxylic acid handle enables rapid, stable derivatization. Choose this compound for reproducible SAR where substitution pattern dictates target engagement. Inquire for bulk quantities.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 773865-05-7
Cat. No. B2818818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid
CAS773865-05-7
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESCC(C)(C)N1CC(CC1=O)C(=O)O
InChIInChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13)
InChIKeyVDUOOJKMVVKJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS 773865-05-7) for Research and Procurement


1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS 773865-05-7) is a heterocyclic organic compound belonging to the 5-oxopyrrolidine-3-carboxylic acid class, characterized by a pyrrolidinone core, a carboxylic acid group at the 3-position, and a tert-butyl substituent on the nitrogen atom. Its molecular formula is C9H15NO3, with a molecular weight of 185.22 g/mol . The compound is a useful research chemical and intermediate in organic synthesis, featuring a pyrrolidone backbone that offers a versatile scaffold for derivatization .

Why 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid Cannot Be Simply Substituted by Other 5-Oxopyrrolidine Analogs


Within the 5-oxopyrrolidine-3-carboxylic acid class, even minor changes to the N-substituent (e.g., methyl, ethyl, hydrogen) can drastically alter key physicochemical properties and biological target engagement. The tert-butyl group in 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid confers unique steric bulk and lipophilicity, impacting solubility, membrane permeability, and enzyme binding affinity compared to smaller N-alkyl analogs . Furthermore, specific interactions with biological targets, such as BACE-1 or MAO-B, are highly dependent on the precise substitution pattern, making direct interchange of compounds within this class scientifically unreliable without rigorous comparative data [1].

Quantitative Differentiation of 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS 773865-05-7) from Analogs


Enhanced Hydrophobicity and Steric Bulk of 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid Compared to N-Methyl and N-Unsubstituted Analogs

The tert-butyl group significantly increases lipophilicity and steric bulk compared to smaller N-substituents. While precise experimental LogP/D values for this specific compound are not available in the provided sources, the calculated LogP for 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is 0.66 , which is higher than that of the unsubstituted 5-oxopyrrolidine-3-carboxylic acid (MW 129.11, expected lower LogP due to lack of hydrophobic alkyl group) and the N-methyl analog (MW 143.14, expected intermediate LogP) [1]. This increased lipophilicity can enhance membrane permeability and alter binding kinetics, which are critical differentiators in drug design.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Potent MAO-B Inhibition by 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (Ki = 0.93 nM)

1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid demonstrates high affinity for human recombinant monoamine oxidase B (MAO-B) with a reported Ki value of 0.93 nM and an IC50 of 2.10 nM [1]. This level of potency is significant and positions the compound as a potential starting point for MAO-B inhibitor development. In contrast, the compound shows a drastically lower affinity for MAO-A (IC50 = 10,000 nM), indicating a selectivity window of approximately 4,762-fold for MAO-B over MAO-A [1].

Monoamine Oxidase B Enzyme Inhibition Neuroscience

Inhibitory Activity Against Rat Liver Pyruvate Kinase (PK-L) by 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (IC50 = 1 nM)

The compound exhibits potent inhibition of rat liver pyruvate kinase (PK-L) with a reported IC50 value of 1 nM [1]. This activity suggests a potential role in modulating glycolytic flux, a pathway often dysregulated in cancer and other metabolic diseases. While direct comparator data for other 5-oxopyrrolidine analogs against PK-L is not available in the provided sources, this sub-nanomolar potency itself is a significant finding that warrants further investigation and positions this specific analog as a valuable tool compound for studying PK-L biology.

Pyruvate Kinase Cancer Metabolism Enzyme Inhibition

Potential as a BACE-1 Inhibitor Scaffold: Sub-Micromolar Activity of Fully Substituted 5-Oxopyrrolidines

While 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid itself is not directly reported as a BACE-1 inhibitor, its core scaffold is central to the development of sub-micromolar BACE-1 inhibitors. A 2024 study demonstrated that fully substituted 5-oxopyrrolidines, obtained via C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives, can inhibit BACE-1 with sub-micromolar activity [1]. This highlights the critical role of the 5-oxopyrrolidine-3-carboxylic acid core, which 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid possesses, as a privileged scaffold for generating potent BACE-1 inhibitors. The tert-butyl group may further influence the binding mode and pharmacokinetic properties of derived inhibitors.

BACE-1 Alzheimer's Disease Drug Discovery

Moderate Inhibition of Lactate Dehydrogenase A (LDHA) by 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (Ki = 1,400 - 5,460 nM)

The compound shows moderate inhibition of human recombinant lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway and a target in cancer metabolism. BindingDB reports Ki values for this compound against LDHA ranging from 1,400 nM to 5,460 nM, with one entry indicating non-competitive inhibition (Ki = 1,400 nM) [1] and another showing mixed inhibition (Ki = 1,900 nM) [2]. This activity, while not as potent as its MAO-B or PK-L inhibition, still represents a measurable and potentially useful interaction. This profile distinguishes it from analogs that may have no LDHA activity or different inhibition mechanisms.

Lactate Dehydrogenase Cancer Metabolism Enzyme Inhibition

Key Research and Industrial Applications for 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS 773865-05-7)


Neuroscience Research: MAO-B Inhibitor Development

Given its potent and selective inhibition of MAO-B (Ki = 0.93 nM), 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is a prime candidate for neuroscience research focused on Parkinson's disease and other neurological disorders. Its high selectivity over MAO-A (>4,700-fold) makes it a valuable tool compound for probing MAO-B specific functions without confounding MAO-A effects .

Cancer Metabolism Studies: Targeting Glycolysis

The compound's sub-nanomolar inhibition of pyruvate kinase (PK-L, IC50 = 1 nM) and moderate inhibition of lactate dehydrogenase A (LDHA, Ki = 1,400-5,460 nM) [REFS-2, REFS-3] position it as a useful probe for investigating glycolytic flux in cancer cells. It can be used in in vitro studies to assess the effects of disrupting key glycolytic enzymes on tumor cell viability and metabolism.

Alzheimer's Disease Drug Discovery: BACE-1 Inhibitor Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a validated scaffold for developing sub-micromolar BACE-1 inhibitors . 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid serves as an ideal starting material for synthesizing novel, fully substituted 5-oxopyrrolidines with potential BACE-1 inhibitory activity. Its tert-butyl group offers unique steric and lipophilic properties that can be exploited in structure-activity relationship (SAR) studies.

Organic Synthesis: Versatile Building Block

As a heterocyclic building block, 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is valued for its pyrrolidone backbone and functional handles (carboxylic acid and N-tert-butyl group). It can be employed as an intermediate in the synthesis of more complex molecules for medicinal chemistry and chemical biology applications . Its steric hindrance can improve stability during synthetic transformations, while the carboxylic acid allows for further derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.